molecular formula C5H8N2OS B14911081 (2-Amino-4-methyl-1,3-thiazol-5-yl)methanol

(2-Amino-4-methyl-1,3-thiazol-5-yl)methanol

Cat. No.: B14911081
M. Wt: 144.20 g/mol
InChI Key: RYQCBMPKXYYVLC-UHFFFAOYSA-N
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Description

(2-Amino-4-methyl-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 2-aminothiazole with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4-methyl-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

(2-Amino-4-methyl-1,3-thiazol-5-yl)methanol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazoles.

    Medicine: It is investigated for its potential antimicrobial, antifungal, antiviral, and anticancer properties.

    Industry: The compound is utilized in the production of dyes, fungicides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of (2-Amino-4-methyl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxymethyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(2-amino-4-methyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C5H8N2OS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3,(H2,6,7)

InChI Key

RYQCBMPKXYYVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CO

Origin of Product

United States

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